molecular formula C22H27BO2S B12838222 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12838222
M. Wt: 366.3 g/mol
InChI Key: PYZBLVWZEISGSO-UHFFFAOYSA-N
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Description

2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a dibenzo[b,d]thiophene core, which is a sulfur-containing heterocyclic structure, and a dioxaborolane moiety, which is a boron-containing cyclic ester. The tert-butyl group attached to the dibenzo[b,d]thiophene core adds steric bulk, influencing the compound’s reactivity and stability.

Preparation Methods

The synthesis of 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a dibenzo[b,d]thiophene derivative with a boronic acid or boronic ester. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene) under an inert atmosphere .

Chemical Reactions Analysis

2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dibenzo[b,d]thiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The boronic ester moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents include aryl halides and palladium catalysts.

    Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester moiety can form a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This mechanism is widely utilized in the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Similar compounds to 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

These comparisons highlight the unique combination of the dibenzo[b,d]thiophene core and the boronic ester moiety in this compound, which imparts distinct electronic and chemical properties.

Properties

Molecular Formula

C22H27BO2S

Molecular Weight

366.3 g/mol

IUPAC Name

2-(7-tert-butyldibenzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H27BO2S/c1-20(2,3)14-11-12-15-16-9-8-10-17(19(16)26-18(15)13-14)23-24-21(4,5)22(6,7)25-23/h8-13H,1-7H3

InChI Key

PYZBLVWZEISGSO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C=C(C=C4)C(C)(C)C

Origin of Product

United States

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